

Application Notes and Protocols: Preparation of UPGL00004 Stock Solution

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Compound of Interest		
Compound Name:	UPGL00004	
Cat. No.:	B611595	Get Quote

Introduction

upgloo004 is a potent and selective allosteric inhibitor of Glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] GAC is a splice variant of the GLS gene and is overexpressed in many cancer cells, which exhibit an increased reliance on glutamine metabolism, a phenomenon often termed "glutamine addiction".[4][5] upgloo004 binds to an allosteric site on the GAC tetramer, stabilizing it in an inactive conformation and preventing the catalytic conversion of glutamine to glutamate.[1][6] This inhibition disrupts downstream metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, leading to a reduction in the proliferation of glutamine-dependent cancer cells.[1] Notably, upgloo004 has shown strong inhibitory effects on the growth of highly aggressive triple-negative breast cancer cell lines.[2][4] [5] These application notes provide a detailed protocol for the preparation of upgloo004 stock solutions for use in research and drug development.

Chemical and Physical Properties

The fundamental properties of **UPGL00004** are summarized below. The compound is typically supplied as a solid powder.[1]

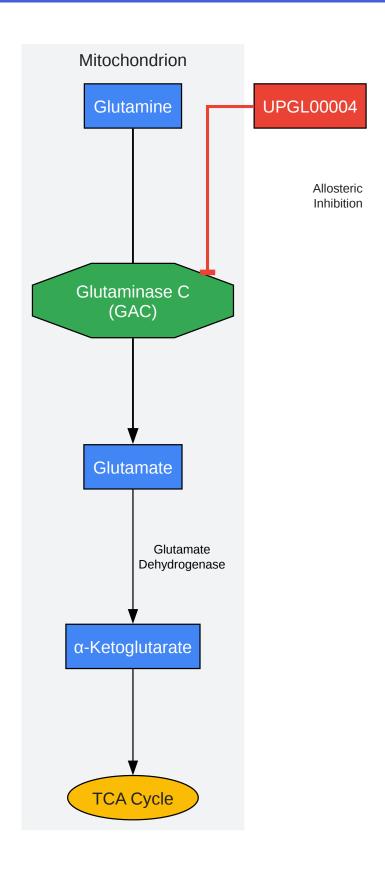


Property	Value	Reference
CAS Number	1890169-95-5	[1][2]
Molecular Formula	C25H26N8O2S2	[1][2]
Molecular Weight	534.66 g/mol	[1][2]
Appearance	Solid Powder (Off-white to gray)	[1][2]
Purity	>98%	[1]

Mechanism of Action & Signaling Pathway

UPGL00004 functions as an allosteric inhibitor of Glutaminase C (GAC).[4] Unlike competitive inhibitors that bind to the active site, **UPGL00004** occupies a binding site at the dimer/dimer interface of the GAC tetramer, which is distant from the catalytic site.[5][6] This binding event locks the enzyme in an inactive conformation, preventing the tetramerization required for catalytic activity.[1] The primary consequence is the blockade of the first and rate-limiting step in glutaminolysis: the hydrolysis of glutamine to glutamate.[7] This starves the cancer cell of a crucial source of carbon and nitrogen required to fuel the TCA cycle for energy production and to provide building blocks for biosynthesis, ultimately inhibiting cell proliferation.[4][7]





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Caption: UPGL00004 allosterically inhibits GAC, blocking glutaminolysis.



Quantitative Data Summary

This table summarizes the key quantitative parameters for **UPGL00004**, including its inhibitory potency, binding affinity, solubility, and storage conditions.

Parameter	Value	Notes	Reference
GAC IC50	29 nM	Potency for inhibiting Glutaminase C activity.	[2][3]
GAC K ^d	27 nM	Dissociation constant, indicating binding affinity.	[2][3]
Solubility in DMSO	up to 125 mg/mL (233.8 mM)	Use of fresh, non- hygroscopic DMSO is critical. Sonication may be required.	[2][3][8]
Storage (Solid)	-20°C for 3 years; 4°C for 2 years	Store in a dry, dark place.	[2]
Storage (Stock Solution)	-80°C for up to 2 years; -20°C for up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.	[2][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of **UPGL00004** in Dimethyl Sulfoxide (DMSO).

Objective: To prepare a high-concentration, stable stock solution of **UPGL00004** for use in various in vitro and in vivo experiments.

Materials:

UPGL00004 solid powder (MW: 534.66 g/mol)



- Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
- Sterile, nuclease-free microcentrifuge tubes or cryovials

Equipment:

- Analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)[3]
- Calibrated micropipettes
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Pre-Equilibration: Allow the vial of UPGL00004 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Calculation: Determine the required mass of UPGL00004 and volume of DMSO. To prepare a 10 mM stock solution, use the following formula:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - For 1 mL of a 10 mM solution: Mass = 0.010 mol/L x 0.001 L x 534.66 g/mol x 1000 = 5.35
 mg
- Weighing: Carefully weigh out the calculated mass (e.g., 5.35 mg) of UPGL00004 powder and place it into a sterile microcentrifuge tube or cryovial.
- Solubilization: Add the corresponding volume of fresh DMSO (e.g., 1 mL for 5.35 mg) to the tube containing the powder.
- Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

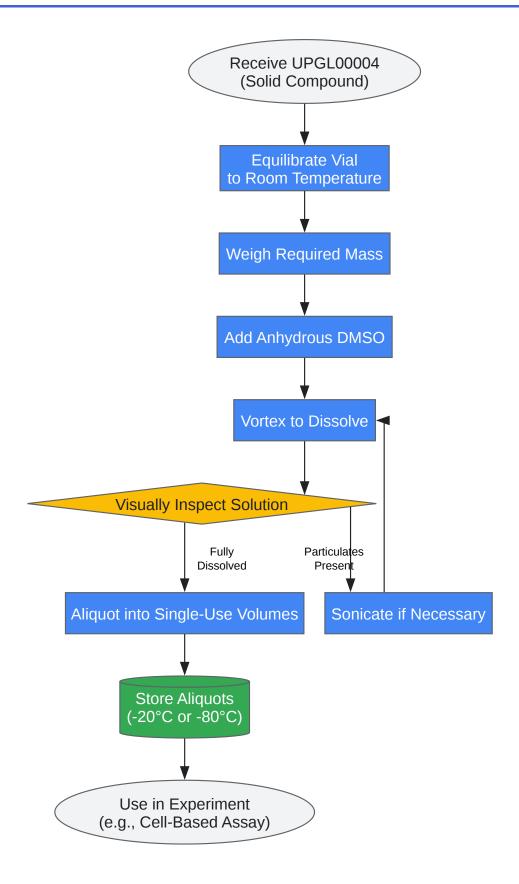


- Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[3] The solution should be clear.
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile cryovials.[2]
- Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

Experimental Workflow

The following diagram outlines the standard workflow from receiving the solid compound to preparing and storing the stock solution for experimental use.





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Caption: Workflow for preparing **UPGL00004** stock solution.



Safety Precautions

UPGL00004 is for research use only and is not for human or veterinary use.[1] Standard laboratory safety practices should be employed. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

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